molecular formula C14H13Cl B1353460 2-Methylbenzhydryl chloride CAS No. 41870-52-4

2-Methylbenzhydryl chloride

Cat. No. B1353460
CAS RN: 41870-52-4
M. Wt: 216.7 g/mol
InChI Key: VTZTUKIBJQCCMO-UHFFFAOYSA-N
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Description

2-Methylbenzhydryl chloride, also known as 1-[chloro(phenyl)methyl]-2-methylbenzene, is a chemical compound with the molecular formula C14H13Cl . It is used for research and development purposes .


Synthesis Analysis

The purity of synthesized 2-Methylbenzhydryl chloride is typically determined using gas chromatography (GC) and titration analysis. The compound is usually available in crystal form .


Molecular Structure Analysis

The molecular structure of 2-Methylbenzhydryl chloride consists of 14 carbon atoms, 13 hydrogen atoms, and 1 chlorine atom, giving it a molecular weight of 216.71 . The InChI code for this compound is 1S/C14H13Cl/c1-11-7-5-6-10-13(11)14(15)12-8-3-2-4-9-12/h2-10,14H,1H3 .


Physical And Chemical Properties Analysis

2-Methylbenzhydryl chloride is a crystal at room temperature. It has a boiling point of 136°C and a melting point of 40°C . The compound should be stored at temperatures between 0-10°C .

Scientific Research Applications

Catalysis in Polymerization

2-Methylbenzhydryl chloride derivatives have been utilized in the field of polymer science, particularly in catalyzing ethylene polymerization. Research indicates that certain complexes containing 2-methylbenzhydryl chloride analogs exhibit high activity and stability in the polymerization process, leading to the production of polyethylene with desirable properties like high linearity and controlled molecular weight distributions. For instance, studies involving iron(II) chloride complexes with 2-methylbenzhydryl chloride derivatives have shown promising results in ethylene polymerization, producing high-quality polyethylene products (Zhao et al., 2012).

Chiral Synthesis and Stereochemistry

In the realm of stereochemistry, 2-methylbenzhydrylamine, a related compound to 2-methylbenzhydryl chloride, demonstrates significant implications. It has been used to induce stereoselectivity in reactions such as the Strecker synthesis. This application is vital in producing enantioenriched compounds like α-amino acids with high diastereomeric excess. The slight modification from achiral to chiral variants of benzhydrylamine, like 2-methylbenzhydrylamine, can significantly influence the outcome of stereoselective synthesis (Takamatsu et al., 2017).

Organic Synthesis and Catalysis

In organic synthesis, derivatives of 2-methylbenzhydryl chloride have been utilized as catalysts in various reactions, including the Heck-reaction. The palladium(II) chloride complexes, for example, have shown good activity in cross-coupling reactions, demonstrating the versatility of these compounds in facilitating different types of chemical transformations (Ban et al., 2012).

Elastomer Production

In the production of elastomers, complexes derived from 2-methylbenzhydryl chloride have been employed to create highly branched polyethylene with notable mechanical properties. These materials exhibit high tensile strength and good elastomeric recovery, marking their significance in the field of material science (Vignesh et al., 2020).

Environmental Applications

While not directly related to 2-methylbenzhydryl chloride, research involving benzhydryl derivatives has shown potential in environmental applications. For instance, the use of benzhyhydryl-based compounds in the adsorption and removal of harmful dyes from water demonstrates the environmental relevance of this class of compounds. Studies have shown that certain benzhydryl derivatives can effectively adsorb and remove various dyes, suggesting potential applications in water treatment and environmental remediation (Zhang et al., 2014).

Safety And Hazards

2-Methylbenzhydryl chloride is classified as a skin irritant and is very toxic to aquatic life with long-lasting effects . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

1-[chloro(phenyl)methyl]-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl/c1-11-7-5-6-10-13(11)14(15)12-8-3-2-4-9-12/h2-10,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTZTUKIBJQCCMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40445052
Record name 2-METHYLBENZHYDRYL CHLORIDE
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Molecular Weight

216.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylbenzhydryl chloride

CAS RN

41870-52-4
Record name 1-(Chlorophenylmethyl)-2-methylbenzene
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Record name 1-(Chlorophenylmethyl)-2-methylbenzene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-METHYLBENZHYDRYL CHLORIDE
Source EPA DSSTox
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Record name 1-(chlorophenylmethyl)-2-methylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.975
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1-(chloro(phenyl)methyl)-2-methylbenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
ZJ Vejdělek, M Protiva - Collection of Czechoslovak Chemical …, 1951 - cccc.uochb.cas.cz
Method A: A solution of nicotinyl chlorideS (0.1 mole) in dry benzene (40 mI.) was treated with a solution of the carbinol (0· 1 mole) and dry pyridine (0.1 mole) in benzene (40 mI.). After …
Number of citations: 6 cccc.uochb.cas.cz
AF Harms, WT Nauta - Journal of Medicinal Chemistry, 1959 - ACS Publications
… A mixture of 2-methylbenzhydryl chloride (80 g) and dimethylaminoethanol (70 g) was heated to a temperature of 130-140 for 1 h. Two layers formed and the lower layer, consisting of …
Number of citations: 65 pubs.acs.org
R Baltzly, WS Ide, E Lorz - Journal of the American Chemical …, 1955 - ACS Publications
More recently in the course of a search for com-pounds exhibiting spasmolytic action (specifically of the neurotropic or anti-acetylcholine type) most of these compounds were retested. …
Number of citations: 11 pubs.acs.org
T Zdrojewski, A Jończyk - The Journal of Organic Chemistry, 1998 - ACS Publications
Ylides generated from N-(cyanomethyl)-N,N-dimethyl-N-[α-(trimethylsilyl)benzyl]ammonium chloride (4) and fluoride anion afford the products of [1,2] shift 11 and [2,3] shift 13. …
Number of citations: 15 pubs.acs.org

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